molecular formula C10H13BBrNO3 B595313 3-Bromo-5-morpholinophenylboronic acid CAS No. 1256355-10-8

3-Bromo-5-morpholinophenylboronic acid

Cat. No. B595313
M. Wt: 285.932
InChI Key: UWNLKBOIZQUEHF-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholinophenylboronic acid is a boronic acid derivative with the CAS Number: 1256355-10-8 . It has a molecular weight of 285.93 and its IUPAC name is 3-bromo-5-(4-morpholinyl)phenylboronic acid .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The InChI code of 3-Bromo-5-morpholinophenylboronic acid is 1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

Boronic acids, such as 3-Bromo-5-morpholinophenylboronic acid, are known to participate in various chemical reactions. They have been used in the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.91 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Organic Synthesis and Catalytic Activity

3-Bromo-5-morpholinophenylboronic acid is utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This process is essential for creating complex organic molecules with precision. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes with N-heterocyclic carbenes (NHCs) and triphenylphosphine have been synthesized and showed promising catalytic activity in Suzuki coupling reactions, underscoring the utility of bromo-substituted phenylboronic acids in facilitating efficient organic transformations (Xu et al., 2014).

Antimicrobial and Hemolytic Activity

The compound and its derivatives have been explored for antimicrobial properties. For example, a study synthesized a series of compounds by Crossed-Aldol condensation involving 3-bromo-4-morpholino acetophenone, demonstrating novel synthetic approaches and evaluating the antimicrobial activities of these compounds (Balaji et al., 2017). Such studies are pivotal for identifying new antimicrobial agents against resistant strains.

Antioxidant and Pharmacological Potential

Research has identified various bromophenols, similar in structural complexity to 3-Bromo-5-morpholinophenylboronic acid, showcasing potent antioxidant activities. These bromophenols, derived from marine sources or synthesized, exhibit significant free radical scavenging activities, suggesting their potential as natural antioxidants in food preservation and pharmaceuticals (Li et al., 2011). Additionally, novel bromophenols have demonstrated inhibitory actions against acetylcholinesterase and butyrylcholinesterase, indicating their therapeutic potential in treating neurodegenerative diseases (Öztaşkın et al., 2017).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The compound is widely used in chemical and biological research. Given its various biological activities and its use as a sensor and delivery system, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(3-bromo-5-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLKBOIZQUEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681714
Record name [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-morpholinophenylboronic acid

CAS RN

1256355-10-8
Record name B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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